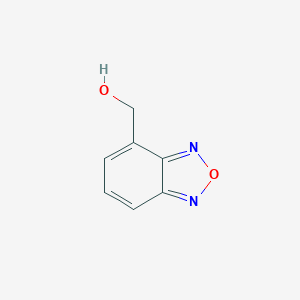

2,1,3-Benzoxadiazol-4-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

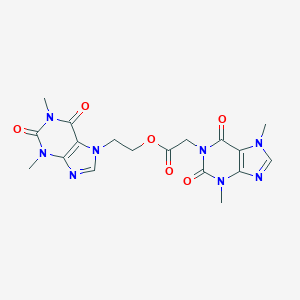

2,1,3-Benzoxadiazol-4-ylmethanol (BOM) is a chemical compound that is used in a variety of scientific research applications. BOM is a useful compound for its ability to form stable complexes with a range of metals and its ability to react with a range of organic compounds. BOM has been used in a variety of research applications, including the synthesis of compounds and the study of biochemical and physiological effects.

Scientific Research Applications

Electrochemical and Optical Properties for Electrochromic Devices

Benzoxadiazole-containing monomers such as 5,6-bis(octyloxy)-4,7-bis(4-hexylthiophen-2-yl)-2,1,3-benzoxadiazole have been synthesized and their electrochemical polymerizations studied. These materials exhibit properties that make them strong candidates for use in electrochromic devices. Their electronic properties are significantly influenced by the EDOT units in the conjugated system, highlighting their potential in material science applications (Goker et al., 2014).

Photochromic Compounds for Light-Induced Transformations

Research on 2H-Benzimidazole 1,3-dioxides and their transformation under thermal and light-induced conditions has provided insights into the use of benzoxadiazole derivatives as photochromic compounds. These compounds exhibit considerable stability to sunlight, making them suitable for applications that require light-induced transformations (Chugunova et al., 2017).

Amorphous Light-Absorbing Materials

Amorphous solids derived from 2,1,3-Benzothiadiazole and 2,1,3-benzoxadiazole attached to perylene units have shown potential as light-absorbing materials. These materials facilitate FRET energy transfer between the benzoxadiazole and perylene units, indicating their usefulness in the development of new materials for light absorption and energy transfer applications (Langhals et al., 2012).

Fluorescent Labeling Reagents

Fluorogenic and fluorescent labeling reagents with a benzofurazan (2,1,3-benzoxadiazole) skeleton have been reviewed for their synthetic methods, reactivity, fluorescence characteristics, sensitivity, and application to analytes. These reagents demonstrate the chemical versatility of benzoxadiazole derivatives for analytical applications in biomedicine and chemistry (Uchiyama et al., 2001).

Photovoltaic Properties

Studies on polymers containing 2,1,3-benzoxadiazole core and varying numbers of thiophene rings have investigated their impact on optical, electrochemical, and photovoltaic properties. These materials exhibit similar intramolecular charge transfer effects, indicating their potential in photovoltaic applications and the development of solar cells (Do et al., 2013).

Mechanism of Action

- GSTs are present in human tissues and are divided into several gene-independent classes, including Alpha, Pi, Mu, Theta, Zeta, Omega, Sigma, and Kappa .

- Apoptosis : Submicromolar amounts of 2,1,3-Benzoxadiazol-4-ylmethanol trigger apoptosis in various human tumor cell lines. This occurs through the dissociation of the JNK-GSTP1-1 complex .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Future Directions

Research on 2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives is ongoing. For instance, one study reported the synthesis and characterization of 2,1,3-benzoxadiazole-based luminescent liquid crystals . Another study discussed the potential of electronic materials based on 2,1,3-benzothiadiazole and its derivatives for use in organic light-emitting diodes .

properties

IUPAC Name |

2,1,3-benzoxadiazol-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDMFOBEJCALFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383587 |

Source

|

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175609-19-5 |

Source

|

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)

![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)

![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)